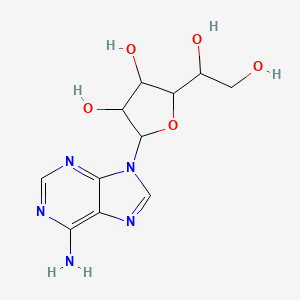
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pteridine core: This can be achieved through the condensation of appropriate starting materials such as 2,4,5-triaminopyrimidine with a suitable aldehyde or ketone.
Chlorination: Introduction of the chlorine atom at the 6-position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group at the 1-position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Phenylation: The phenyl group at the 4-position can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or aniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions may replace the chlorine atom with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex pteridine derivatives.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential as a therapeutic agent for diseases such as cancer or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one would depend on its specific biological or chemical activity. Generally, pteridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-methylpteridin-2(1H)-one: Lacks the phenyl group at the 4-position.
1-Methyl-4-phenylpteridin-2(1H)-one: Lacks the chlorine atom at the 6-position.
6-Chloro-4-phenylpteridin-2(1H)-one: Lacks the methyl group at the 1-position.
Uniqueness
6-Chloro-1-methyl-4-phenylpteridin-2(1H)-one is unique due to the presence of all three substituents (chlorine, methyl, and phenyl) on the pteridine core, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
63352-29-4 |
|---|---|
Molekularformel |
C13H9ClN4O |
Molekulargewicht |
272.69 g/mol |
IUPAC-Name |
6-chloro-1-methyl-4-phenylpteridin-2-one |
InChI |
InChI=1S/C13H9ClN4O/c1-18-12-11(16-9(14)7-15-12)10(17-13(18)19)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
WROBKXYWRJFVGS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=NC=C(N=C2C(=NC1=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
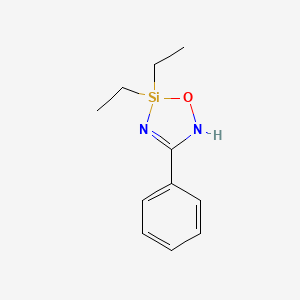
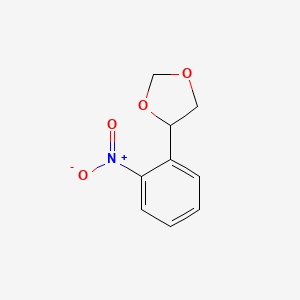
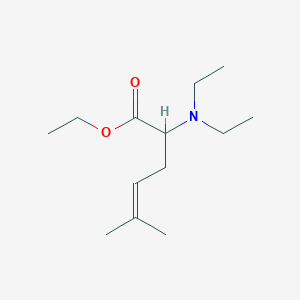
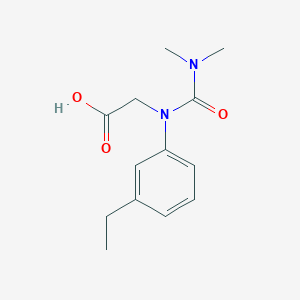
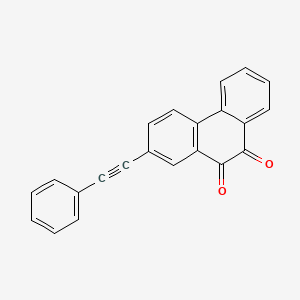
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
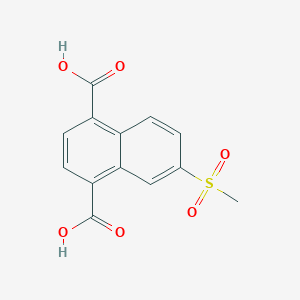
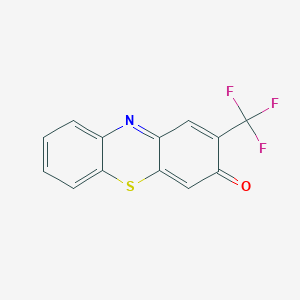
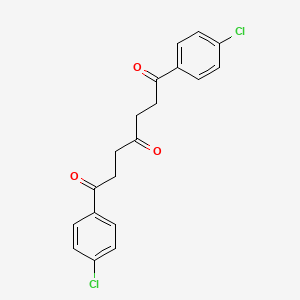
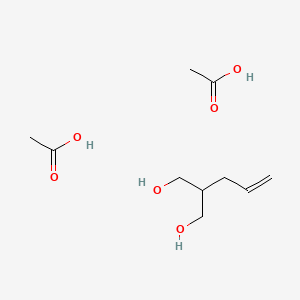

![1-[3-(4-Benzylpiperazin-1-yl)propyl]-1H-benzimidazol-2-amine](/img/structure/B14513720.png)
